4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole
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Overview
Description
4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrimidoindole core
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole are the RET and TRK proteins . These proteins play a crucial role in cell signaling pathways, particularly in the regulation of cell growth and differentiation .
Mode of Action
This compound interacts with its targets, the RET and TRK proteins, by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation .
Biochemical Pathways
The inhibition of RET and TRK proteins by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation . The downstream effects of this disruption can lead to changes in cellular function and potentially to cell death .
Pharmacokinetics
The compound’s molecular weight of 22162 suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the disruption of normal cell growth and differentiation . By inhibiting the activity of RET and TRK proteins, this compound can alter cellular function and potentially lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole typically involves multi-step reactions. One common method includes the condensation of indole-3-carboxaldehyde with benzaldehyde in the presence of ammonium iodide and iodine as a catalyst under an oxygen atmosphere . This reaction forms the pyrimidoindole core, which is then chlorinated and fluorinated to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole can be compared with other similar compounds, such as:
4-Chloro-9H-pyrimido[4,5-b]indole: Lacks the fluorine atom, which may result in different chemical and biological properties.
7-Fluoro-9H-pyrimido[4,5-b]indole:
9H-Pyrimido[4,5-b]indole: The parent compound without any halogen substitutions, used as a reference for studying the effects of halogenation.
The uniqueness of this compound lies in the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN3/c11-9-8-6-2-1-5(12)3-7(6)15-10(8)14-4-13-9/h1-4H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJKRUAGOMTODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC3=C2C(=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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